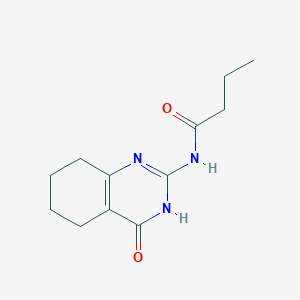

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

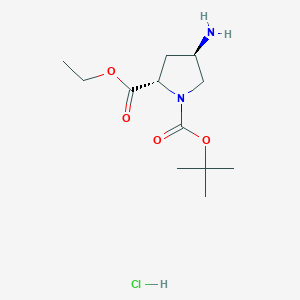

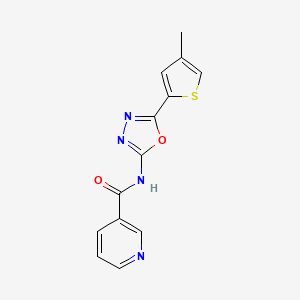

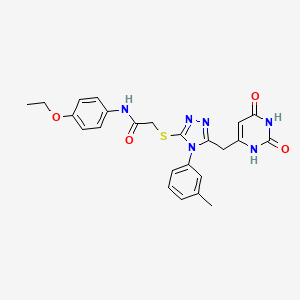

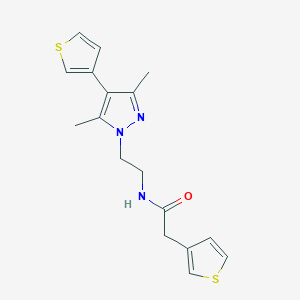

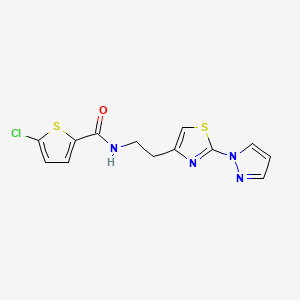

“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is a chemical compound with the molecular formula C12H17N3O2 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide” is quite complex. It includes a hexahydroquinazolin-2-yl group attached to a butanamide group . The molecule contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .Applications De Recherche Scientifique

Antimalarial Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide: and its derivatives have been studied for their potential antimalarial properties. The structural similarity to compounds with known antimalarial activity suggests that they could interfere with the life cycle of the malaria parasite, offering a possible pathway for the development of new antimalarial drugs .

HIV-1 Protease Inhibition

Compounds related to N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide have shown inhibitory activity against HIV-1 protease. This enzyme is crucial for the maturation of the HIV virus, and its inhibition is a key target for antiretroviral therapy .

Antitumor Properties

The thienopyrimidine class, to which this compound belongs, has been associated with a broad spectrum of biological activities, including antitumor effects. Research into the synthesis of fused thiophene derivatives like thienopyrimidines remains significant due to their potential in cancer treatment .

Anti-inflammatory and Analgesic Effects

Thienopyrimidines are also known for their anti-inflammatory and analgesic properties. The modification of the core structure of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide could lead to new compounds that can be used to treat pain and inflammation .

Antibacterial Activity

Studies have indicated that certain thienopyrimidines exhibit antibacterial activity. This suggests that N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)butanamide could serve as a starting point for the development of new antibacterial agents .

Synthesis of Bioactive Compounds

The compound can be used as a precursor for the synthesis of various bioactive compounds. Its reactions with different reagents can lead to the formation of new structures with potential pharmacological applications .

Propriétés

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-5-10(16)14-12-13-9-7-4-3-6-8(9)11(17)15-12/h2-7H2,1H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEHXYNCYGAEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)

![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)

![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)